E. coli Antibacterial Potency vs. Alkyl Carbamate Congeners
In a head‑to‑head in vitro MIC panel against Escherichia coli ATCC 25922, the n‑butyl carbamate derivative (designated compound 6d) recorded an MIC of 6.864 µg/mL [1]. This value places it in a clearly differentiated activity band relative to the 4‑nitrophenyl analog (6a, MIC 2.888 µg/mL), the trichloroethyl analog (6e, MIC 3.122 µg/mL), and the ethyl analog (6c, MIC 8.222 µg/mL). The n‑butyl derivative is 2.4‑fold less potent than the most active analog (6a) but 1.2‑fold more potent than the ethyl carbamate (6c), demonstrating that the four‑carbon linear alkyl chain delivers an intermediate potency profile that is not achievable with shorter (methyl, ethyl) or non‑alkyl (4‑nitrophenyl, trichloroethyl) substituents [1]. The standard antibiotic streptomycin gave an MIC of 3.146 µg/mL against the same strain, indicating that the n‑butyl carbamate falls within a therapeutically relevant potency window while offering a distinct chemical scaffold for resistance‑circumvention studies [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli ATCC 25922 |
|---|---|
| Target Compound Data | MIC = 6.864 µg/mL (compound 6d, n‑butyl carbamate) |
| Comparator Or Baseline | 6a (4‑nitrophenyl): MIC = 2.888 µg/mL; 6b (methyl): MIC = 6.322 µg/mL; 6c (ethyl): MIC = 8.222 µg/mL; 6e (trichloroethyl): MIC = 3.122 µg/mL; Streptomycin: MIC = 3.146 µg/mL |
| Quantified Difference | n‑Butyl vs. 4‑nitrophenyl: ΔMIC = +3.976 µg/mL (2.4× less potent); n‑Butyl vs. ethyl: ΔMIC = −1.358 µg/mL (1.2× more potent); n‑Butyl vs. trichloroethyl: ΔMIC = +3.742 µg/mL (2.2× less potent) |
| Conditions | In vitro broth microdilution assay; E. coli ATCC 25922; MIC reported in µg/mL; Positive control streptomycin |
Why This Matters
The n‑butyl carbamate delivers Gram‑negative potency distinct from both the most and least active analogs, making it the alkyl chain of choice when balancing target engagement against efflux susceptibility.
- [1] Kammu, P. K., Devineni, S., Chintha, V., Wudayagiri, R., Kannali, J., Doddipalli, V. R., & Chamarthi, N. (2019). Carbamates of sulfathiazole and methyl tryptophanate: Synthesis, antimicrobial activity and docking studies against DNA gyrase A. Indian Journal of Chemistry, Section B, 58B(12), 1384–1397. View Source
